molecular formula C19H19FN2O3S B11589571 allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11589571
M. Wt: 374.4 g/mol
InChI Key: PQHGYSBJKMVMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various substituents such as an allyl group, an ethyl group, a fluorophenyl group, and a carboxylate ester. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde under specific conditions. For instance, the reaction can be carried out in isopropyl alcohol at 20°C with ultrasonic activation . The choice of aldehyde and reaction conditions can influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential bioactivity. The presence of the allyl and fluorophenyl groups may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research.

Biological Activity

Allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through multicomponent reactions (MCR), which have been shown to yield various bioactive molecules. The thiazolo-pyrimidine framework is significant in medicinal chemistry due to its diverse pharmacological properties. The presence of the fluorophenyl group enhances the compound's lipophilicity and potential bioactivity.

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazolo-pyrimidine derivatives. For instance, compounds similar to allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo have been evaluated in various animal models for their effectiveness against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. Preliminary results indicate that these compounds exhibit significant anticonvulsant activity with median effective doses (ED50) comparable to established antiepileptic drugs.

CompoundED50 (mg/kg)Model
Allyl Thiazolo Compound15.2PTZ
Standard Drug10.0PTZ

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL

3. Anticancer Properties

Research indicates that thiazolo-pyrimidine derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The compound has shown promise in inhibiting proliferation in various cancer types, including breast and lung cancers.

Case Studies

Case Study 1: Anticonvulsant Efficacy
A study conducted on rats demonstrated that the administration of allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo significantly reduced seizure frequency compared to control groups. The study utilized both PTZ and MES models to assess efficacy.

Case Study 2: Antimicrobial Screening
In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development.

The biological activities of allyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo are attributed to several mechanisms:

  • GABA Receptor Modulation : Similar compounds have been shown to modulate GABAergic transmission, which is crucial for anticonvulsant activity.
  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest at the G1 phase in cancer cells.

Properties

Molecular Formula

C19H19FN2O3S

Molecular Weight

374.4 g/mol

IUPAC Name

prop-2-enyl 2-ethyl-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H19FN2O3S/c1-4-10-25-18(24)15-11(3)21-19-22(17(23)14(5-2)26-19)16(15)12-6-8-13(20)9-7-12/h4,6-9,14,16H,1,5,10H2,2-3H3

InChI Key

PQHGYSBJKMVMGD-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.